molecular formula C8H14N2S B2444657 3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione CAS No. 34009-35-3

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione

Cat. No.: B2444657
CAS No.: 34009-35-3
M. Wt: 170.27
InChI Key: HSOLJHLXTKBQDZ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione is an organic compound with a unique structure that includes a dimethylamino group, a methylene bridge, and a pyrrolidinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione typically involves the reaction of dimethylformamide dimethyl acetal with a suitable precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere at elevated temperatures to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-methylpyrrolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-9(2)6-7-4-5-10(3)8(7)11/h6H,4-5H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLJHLXTKBQDZ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CN(C)C)C1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=C/N(C)C)/C1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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